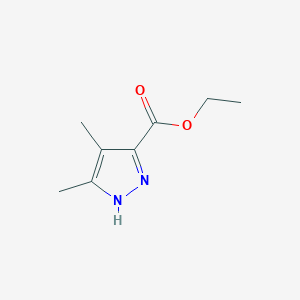

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKJSKVAOLQEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577320 | |

| Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15803-27-7 | |

| Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a specific, documented synthesis in the current literature, this guide outlines a robust and scientifically sound two-step approach based on well-established chemical principles: the acylation of an ester enolate to form a key β-ketoester intermediate, followed by a Knorr pyrazole synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the initial preparation of ethyl 2,3-dimethyl-2,4-dioxobutanoate, which then undergoes cyclocondensation with hydrazine hydrate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Proposed Synthesis of Ethyl 2,3-dimethyl-2,4-dioxobutanoate (Intermediate)

This proposed method is based on the acylation of an ester enolate.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Diisopropylamine | C₆H₁₅N | 101.19 | 1.54 mL | 11 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.4 mL | 11 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |

| Ethyl 2-methylpropanoate | C₆H₁₂O₂ | 116.16 | 1.16 g | 10 |

| Acetyl chloride | C₂H₃ClO | 78.50 | 0.78 g | 10 |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (30 mL) and diisopropylamine (1.54 mL, 11 mmol).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve ethyl 2-methylpropanoate (1.16 g, 10 mmol) in anhydrous THF (10 mL).

-

Add the solution of ethyl 2-methylpropanoate dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Add acetyl chloride (0.78 g, 10 mmol) dissolved in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2,3-dimethyl-2,4-dioxobutanoate.

Step 2: Knorr Pyrazole Synthesis of this compound

This protocol is adapted from general procedures for the Knorr pyrazole synthesis.[1][2]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 2,3-dimethyl-2,4-dioxobutanoate | C₈H₁₂O₄ | 188.18 | 1.88 g | 10 |

| Hydrazine hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 0.6 mL | ~12 |

| Ethanol | C₂H₅OH | 46.07 | 30 mL | - |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 3-4 drops | catalytic |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,3-dimethyl-2,4-dioxobutanoate (1.88 g, 10 mmol) in ethanol (30 mL).

-

Add hydrazine hydrate (~0.6 mL, ~12 mmol) to the solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.[1]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water (50 mL) to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Expected Characterization Data

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.35-1.45 (t, 3H, -OCH₂CH ₃), 2.20-2.30 (s, 3H, C4-CH ₃), 2.40-2.50 (s, 3H, C5-CH ₃), 4.30-4.40 (q, 2H, -OCH ₂CH₃), 9.5-11.0 (br s, 1H, NH ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~10 (C4-C H₃), ~12 (C5-C H₃), ~14 (-OCH₂C H₃), ~60 (-OC H₂CH₃), ~110 (C4), ~140 (C5), ~148 (C3), ~162 (C=O) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1700-1720 (C=O ester stretch), ~1550-1600 (C=N, C=C stretch) |

| Mass Spectrometry (EI) | m/z: 182 (M⁺) |

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow from starting materials to the final, characterized product.

This guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures for the best results. Standard laboratory safety precautions should be followed throughout the execution of these protocols.

References

An In-depth Technical Guide to the Knorr Pyrazole Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knorr pyrazole synthesis, with a specific focus on the preparation of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable scaffold in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and quantitative data to support the synthesis and characterization of this compound.

Introduction to the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This reaction is typically catalyzed by an acid and is a versatile method for creating a wide array of substituted pyrazoles.[2] Pyrazole rings are significant pharmacophores found in numerous biologically active compounds, making their synthesis a key focus in drug discovery and development.[1]

The synthesis of this compound via this method involves the reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate. The regioselectivity of this reaction is a critical aspect, as the unsymmetrical nature of the dicarbonyl compound can potentially lead to the formation of two different pyrazole isomers.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis proceeds through the initial condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]

In the synthesis of this compound from ethyl 2,4-dioxopentanoate and hydrazine, the initial nucleophilic attack by a nitrogen atom of hydrazine can occur at either the C2 or C4 carbonyl group of the diketoester. The subsequent cyclization and dehydration lead to the formation of either this compound or its isomer, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. The reaction conditions, including temperature and pH, can influence the regiochemical outcome. The confirmed structure of the desired product indicates that the reaction proceeds with a specific regioselectivity.

Experimental Protocol

The following protocol for the synthesis of this compound is based on established procedures for the Knorr pyrazole synthesis.

Materials:

-

Ethyl 2,4-dioxopentanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (e.g., 3-5 drops) is then added.

-

Reaction: The reaction mixture is heated to reflux (approximately 80-90°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with deionized water and a saturated sodium bicarbonate solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reactants | Ethyl 2,4-dioxopentanoate, Hydrazine Hydrate |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Reaction Temperature | Reflux (approx. 80-90°C) |

| Reaction Time | 2-4 hours |

| Yield | Typically moderate to good |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Specific to the purified compound |

| ¹H NMR (CDCl₃, δ ppm) | ~1.35 (t, 3H, -OCH₂CH₃), ~2.20 (s, 3H, C4-CH₃), ~2.50 (s, 3H, C5-CH₃), ~4.30 (q, 2H, -OCH₂CH₃), ~10.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~10.0 (C4-CH₃), ~12.0 (C5-CH₃), ~14.5 (-OCH₂CH₃), ~60.5 (-OCH₂CH₃), ~110.0 (C4), ~138.0 (C5), ~145.0 (C3), ~163.0 (C=O) |

| Mass Spec (m/z) | [M+H]⁺ expected at 169.0977 |

Note: The NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Conclusion

The Knorr pyrazole synthesis remains a highly effective and versatile method for the preparation of substituted pyrazoles. This guide provides a detailed framework for the successful synthesis and characterization of this compound. The provided experimental protocol and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel pyrazole-based compounds with potential therapeutic applications. Careful control of reaction conditions is crucial for achieving good yields and ensuring the desired regioselectivity.

References

An In-depth Technical Guide to the Cyclocondensation Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclocondensation reaction for the synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the core synthetic strategy, a representative experimental protocol, and relevant chemical data.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis

The most common and established method for the synthesis of pyrazoles is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In the case of this compound, the logical precursors are an appropriately substituted β-ketoester and hydrazine.

The key 1,3-dicarbonyl compound for this synthesis is ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate). The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is a critical aspect of this synthesis.

Experimental Protocol: A Representative Synthesis

Synthesis of the Precursor: Ethyl 2-methyl-3-oxobutanoate

A common method for the synthesis of α-alkylated β-ketoesters like ethyl 2-methyl-3-oxobutanoate involves the alkylation of ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Methyl iodide

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution to form the sodium salt of the enolate.

-

Methyl iodide is then added to the reaction mixture, which is subsequently heated to reflux.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by fractional distillation to yield ethyl 2-methyl-3-oxobutanoate.

Cyclocondensation Reaction

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of ethyl 2-methyl-3-oxobutanoate in a suitable solvent such as ethanol or glacial acetic acid, an equimolar amount of hydrazine hydrate is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Reactant and Product Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl 2-methyl-3-oxobutanoate | C7H12O3 | 144.17 | Precursor |

| Hydrazine hydrate | H6N2O | 50.06 | Reactant |

| This compound | C8H12N2O2 | 168.19 | Product |

Spectroscopic Data for a Structurally Similar Compound: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The following data is for the regioisomer Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5744-51-4) and is provided for reference. The actual data for this compound may differ.

| Property | Data |

| Melting Point | 42-46 °C |

| 1H NMR | Predicted shifts for this compound would include signals for the ethyl ester protons (a quartet and a triplet), two methyl singlets, and a pyrazole NH proton (if not exchanged). |

| 13C NMR | Predicted shifts would include signals for the carbonyl carbon, the pyrazole ring carbons, the ethyl ester carbons, and the two methyl carbons. |

| IR (cm-1) | Expected peaks would include N-H stretching, C-H stretching, C=O stretching of the ester, and C=C/C=N stretching of the pyrazole ring. |

| Mass Spec | The molecular ion peak (M+) would be expected at m/z = 168.19. |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship in Knorr Pyrazole Synthesis

Caption: Logical steps in the Knorr pyrazole synthesis.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring system.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent and efficient method for synthesizing this compound involves a two-step process. The first step is the formation of a key intermediate, ethyl 3-methyl-2,4-dioxopentanoate. This is followed by the cyclocondensation of this β-diketoester with a hydrazine source to yield the final pyrazole product.

Pathway 1: Two-Step Synthesis via a β-Diketoester Intermediate

This pathway is a classic application of the Knorr pyrazole synthesis, offering a reliable route to the target molecule.

-

Step 1: Synthesis of Ethyl 3-methyl-2,4-dioxopentanoate The synthesis of the crucial β-diketoester intermediate can be achieved via a Claisen condensation reaction.

-

Step 2: Cyclocondensation with Hydrazine The synthesized ethyl 3-methyl-2,4-dioxopentanoate is then reacted with hydrazine hydrate, typically in an alcoholic solvent and often with an acid catalyst, to form the pyrazole ring.

Starting Materials and Reaction Components

A successful synthesis of this compound requires careful selection of starting materials and reagents. The following table summarizes the key components for the primary synthetic pathway.

| Role in Synthesis | Starting Material/Reagent | Chemical Formula | Key Considerations |

| Source of Pyrazole Ring Atoms (C4, C5, and attached methyl groups) | 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | A common β-diketone that provides the 4- and 5-methyl substitution pattern. |

| Source of Pyrazole Ring Atoms (N1, N2) | Hydrazine Hydrate | N₂H₄·H₂O | A common and reactive source of the hydrazine moiety. Should be handled with care due to its toxicity. |

| Source of the Ethyl Carboxylate Group | Diethyl Oxalate | C₆H₁₀O₄ | Reacts in the initial step to form the diketoester intermediate. |

| Base Catalyst (for Step 1) | Sodium Ethoxide | C₂H₅ONa | A strong base required to deprotonate the α-carbon in the Claisen condensation. |

| Solvent | Ethanol | C₂H₅OH | A common solvent for both steps of the synthesis. |

| Acid Catalyst (for Step 2) | Glacial Acetic Acid | CH₃COOH | Often used to catalyze the cyclization reaction. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-methyl-2,4-dioxopentanoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Addition of Reactants: A mixture of 3-methyl-2,4-pentanedione and diethyl oxalate is added dropwise to the sodium ethoxide solution with stirring.

-

Reaction: The reaction mixture is heated to reflux for several hours to drive the Claisen condensation to completion.

-

Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 3-methyl-2,4-dioxopentanoate.

-

Purification: The crude product may be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: The purified ethyl 3-methyl-2,4-dioxopentanoate from Step 1 is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate is added to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reaction Workflow and Logic

The synthesis of this compound can be visualized as a logical progression from simple starting materials to the final heterocyclic product.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While the two-step Knorr synthesis is the most common, other methods for constructing the pyrazole ring exist and may be applicable.

One-Pot, Multi-Component Synthesis

In some cases, it may be possible to perform the synthesis in a one-pot fashion, where all starting materials are combined in a single reaction vessel. This approach can improve efficiency by reducing the need for isolation and purification of intermediates. A potential one-pot synthesis of this compound could involve the in-situ formation of the β-diketoester followed by the immediate addition of hydrazine.

Caption: Conceptual workflow for a one-pot synthesis.

Conclusion

The synthesis of this compound is reliably achieved through the Knorr pyrazole synthesis, utilizing readily available starting materials. The two-step approach involving the formation and subsequent cyclization of ethyl 3-methyl-2,4-dioxopentanoate is a well-documented and versatile method. For drug development and process chemistry, optimization of reaction conditions and exploration of one-pot procedures may offer advantages in terms of efficiency and scalability. This guide provides a solid foundation for researchers and scientists to approach the synthesis of this important pyrazole derivative.

An In-depth Technical Guide to the Chemical Properties of Ethyl Dimethyl-1H-pyrazole-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Chemical Properties of Pyrazole Derivatives

Pyrazole is an aromatic heterocyclic compound. The pyrazole ring is relatively stable and resistant to oxidation and reduction. The presence of the nitrogen atoms influences the electron density of the ring, making it susceptible to both electrophilic and nucleophilic attack. The N1 nitrogen is pyrrole-like and can be deprotonated in the presence of a base, while the N2 nitrogen is pyridine-like and is the site of protonation in acidic conditions. These properties are fundamental to the various synthetic transformations that pyrazole derivatives can undergo.

Isomers of Ethyl Dimethyl-1H-pyrazole-3-carboxylate

The focus of this guide is on the isomers of ethyl dimethyl-1H-pyrazole-3-carboxylate. The position of the two methyl groups on the pyrazole ring significantly influences the molecule's physical and chemical properties. The isomers for which data has been compiled are:

-

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

A logical diagram illustrating the relationship between these isomers is presented below.

Caption: Relationship between the target isomer and its related, documented isomers.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the documented isomers of ethyl dimethyl-1H-pyrazole-carboxylate.

| Property | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |

| CAS Number | 5744-51-4[1] | 35691-93-1 | 5744-40-1[] |

| Molecular Formula | C₈H₁₂N₂O₂[1] | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂[] |

| Molecular Weight | 168.19 g/mol [1] | 168.19 g/mol | 168.19 g/mol [] |

| Physical Form | Solid[1] | Not specified | Not specified |

| Melting Point | 42-46 °C[1] | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | 71 °C @ 0.3 mmHg |

Spectral Data

The spectral data is crucial for the identification and characterization of these compounds.

| Spectral Data | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |

| ¹H NMR | Data not readily available. | Data not readily available. | Data not readily available. |

| ¹³C NMR | Data not readily available. | A spectrum is available on SpectraBase. | Data not readily available. |

| Mass Spectrum | Data not readily available. | GC-MS data available. | Data not readily available. |

| IR Spectrum | Data not readily available. | Data not readily available. | Data not readily available. |

Experimental Protocols: General Synthesis of Pyrazole-3-carboxylates

A common and versatile method for the synthesis of pyrazole-3-carboxylates involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of various substituents on the pyrazole ring. A general workflow for this synthesis is depicted below.

Caption: General synthesis workflow for ethyl pyrazole-3-carboxylate derivatives.

A specific example for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives involves a two-step process.[3]

Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Derivatives Diethyl oxalate is reacted with an acetophenone derivative in the presence of sodium ethoxide to form the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.[3]

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives A suspension of the dioxo-ester intermediate is prepared with hydrazine hydrate in glacial acetic acid. This mixture is then reacted to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[3]

Conclusion

This technical guide has provided a comparative overview of the chemical properties of several isomers of ethyl dimethyl-1H-pyrazole-carboxylate. While specific experimental data for the 4,5-dimethyl isomer remains elusive in the current literature, the information compiled for the 1,5-dimethyl, 3,5-dimethyl, and 1,3-dimethyl isomers offers a valuable starting point for researchers. The presented data on physicochemical properties, spectral characteristics, and general synthetic methodologies will aid in the design of new pyrazole-based compounds and further investigation into their potential as therapeutic agents. Further research is warranted to synthesize and characterize the this compound isomer to complete the chemical landscape of this compound class.

References

An In-depth Technical Guide to Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Authoritative Overview for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: Extensive searches for "Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate" did not yield a specific CAS number or dedicated scientific literature. Consequently, this technical guide focuses on the closely related and well-documented isomer, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5744-51-4) . This compound shares the same molecular formula and core pyrazole structure, making it a relevant and valuable subject for research and development in similar application areas.

Compound Profile

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms. The presence of methyl and ethyl carboxylate substitutions makes it a versatile building block in medicinal chemistry and organic synthesis.[1] Pyrazole derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

| Property | Value | Reference |

| CAS Number | 5744-51-4 | |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 42-46 °C | |

| SMILES | CCOC(=O)c1cc(C)n(C)n1 | |

| InChI | 1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3 |

Safety Information

The compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant. It is also classified as Acute Toxicity 4 (Oral).

| Hazard Code | Description |

| H302 | Harmful if swallowed |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate was not found in the immediate search results, a general and plausible synthetic route can be derived from the literature on similar pyrazole derivatives. The synthesis of pyrazole-3-carboxylates often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthesis of Pyrazole-3-Carboxylates

A common method for synthesizing pyrazole-3-carboxylates involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2][3] For Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a likely precursor would be a derivative of ethyl 2,4-dioxovalerate.

Experimental Protocol (Hypothetical, based on similar syntheses):

-

Preparation of the Diketoester: A suitable diketoester, such as a derivative of ethyl 2,4-dioxovalerate, is dissolved in a polar solvent like ethanol.

-

Reaction with Methylhydrazine: An equimolar amount of methylhydrazine is added dropwise to the solution at room temperature. The reaction mixture is then refluxed for several hours.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Below is a conceptual workflow for the synthesis.

References

The Versatile Building Block: A Technical Guide to Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the myriad of pyrazole-based building blocks, Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate stands out as a versatile synthon for the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth overview of its synthesis, key reactions, and its burgeoning role in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors.

Synthesis of the Core Scaffold

The Knorr pyrazole synthesis remains the most prevalent and efficient method for the preparation of the pyrazole ring. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the logical precursors are a 1,3-dicarbonyl compound bearing the required methyl and ethyl carboxylate functionalities, and methylhydrazine.

A general and adaptable two-step synthetic protocol is outlined below. The first step involves the formation of an intermediate from the reaction of diethyl oxalate and 2-butanone, which then undergoes cyclization with methylhydrazine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Intermediate 1,3-Dicarbonyl Compound

A detailed protocol for a similar transformation involves the reaction of acetophenone derivatives with diethyl oxalate in the presence of a base like sodium ethoxide.[1][2] This approach can be adapted for the synthesis of the required precursor for this compound.

Step 2: Cyclization to Form the Pyrazole Ring

The intermediate dicarbonyl compound is then reacted with a hydrazine, in this case, methylhydrazine, typically in a solvent like glacial acetic acid, to yield the final pyrazole product.[1][2]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of the target pyrazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 5744-51-4 |

| Appearance | Solid |

| Melting Point | 42-46 °C |

| ¹H NMR | Spectral data would be included here from experimental findings. |

| ¹³C NMR | Spectral data would be included here from experimental findings. |

| Mass Spectrum | Spectral data would be included here from experimental findings. |

| IR Spectrum | Spectral data would be included here from experimental findings. |

Utility as a Building Block in Organic Synthesis

This compound serves as a versatile platform for the introduction of diverse functionalities, primarily through reactions involving the ester group and the pyrazole ring itself.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed under basic conditions to afford 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amide derivatives, which are prevalent in many biologically active molecules.

Amide Bond Formation

The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of pyrazole-3-carboxamides. This is a crucial step in the synthesis of many kinase inhibitors.

Workflow for Amide Synthesis:

Caption: Synthesis of pyrazole-3-carboxamides.

Application in the Synthesis of Kinase Inhibitors

The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many pyrazole-based kinase inhibitors involves a central pyrazole ring, often with substituents at the 1, 3, and 4-positions that interact with the ATP-binding site of the kinase.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the synthesis of potent kinase inhibitors based on the 1H-pyrazole-3-carboxamide scaffold is well-established.[4][7] For instance, derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against kinases such as Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), which are crucial targets in the treatment of acute myeloid leukemia (AML).[4][7]

Illustrative Signaling Pathway Targeted by Pyrazole-based Kinase Inhibitors:

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Biological Activities of Related Pyrazole Derivatives

Numerous studies have highlighted the diverse biological activities of pyrazole derivatives, underscoring the therapeutic potential of this heterocyclic scaffold.

Antimicrobial Activity

Various substituted ethyl 1H-pyrazole-3-carboxylates have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. For example, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3]

Anti-inflammatory Activity

The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives exhibit potent anti-inflammatory properties in preclinical models.[1][2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The established importance of the pyrazole scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, positions this synthon as a key player in future drug discovery efforts. Further exploration of its utility in the synthesis of targeted therapeutics is a promising avenue for researchers in both academia and the pharmaceutical industry.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

The Genesis of a Pharmacophore: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis

For Immediate Release

A deep dive into the foundational chemistry of pyrazoles, this technical guide illuminates the seminal discoveries and evolving methodologies that have established the pyrazole core as a cornerstone in modern drug development and scientific research. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive historical context, detailed experimental protocols for key syntheses, quantitative data for comparative analysis, and logical workflows to guide synthetic strategies.

Introduction: The Dawn of Pyrazole Chemistry

The history of pyrazole synthesis is a compelling narrative of chemical ingenuity, beginning in the late 19th century. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, owing to its presence in a multitude of biologically active compounds.[1] The journey of its synthesis began with two pioneering German chemists, Ludwig Knorr and Hans von Pechmann, whose work laid the fundamental groundwork for over a century of innovation in heterocyclic chemistry.

The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883.[2][3][4] His groundbreaking work involved the condensation of ethyl acetoacetate with phenylhydrazine, yielding 1-phenyl-3-methyl-5-pyrazolone.[2][3] This reaction, now famously known as the Knorr pyrazole synthesis, proved to be a versatile and robust method for accessing a wide array of substituted pyrazoles.[5] A few years later, in 1898, Hans von Pechmann reported the synthesis of the parent, unsubstituted pyrazole from the reaction of diazomethane and acetylene.[6][7][8] This discovery, termed the Pechmann pyrazole synthesis, provided a complementary approach to pyrazole construction.[9][10][11]

These two seminal discoveries opened the floodgates for the exploration of pyrazole chemistry, leading to the development of numerous synthetic routes, each with its own advantages and limitations. This guide will explore the core foundational syntheses, providing detailed experimental protocols and quantitative data to offer a practical resource for the modern researcher.

Foundational Syntheses of the Pyrazole Core

The classical syntheses of Knorr and Pechmann remain central to the understanding of pyrazole chemistry. Their elegance and simplicity have inspired countless modifications and novel approaches over the decades.

The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis is the most common and enduring method for preparing pyrazoles.[12] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2][5]

A critical aspect of the Knorr synthesis, when employing unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products.[13] The regioselectivity of the reaction is influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[5][14]

The mechanism of the Knorr synthesis proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

Protocol 2.1.2.1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883) [3]

-

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Procedure:

-

Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.

-

Allow the mixture to stand, during which an initial condensation occurs, forming an oily product and water.

-

Separate the water from the oily condensation product.

-

Heat the oily product on a water bath to induce cyclization via the elimination of ethanol.

-

Cool the reaction mixture until the product solidifies.

-

Collect the solid 1-phenyl-3-methyl-5-pyrazolone. For higher purity, recrystallize from a suitable solvent such as ethanol.

-

Protocol 2.1.2.2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [15]

-

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

-

Procedure:

-

In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

-

Heat the mixture with stirring at approximately 100°C on a hot plate for 1 hour.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Turn off the heat and allow the mixture to cool slowly for 30 minutes with continuous stirring to facilitate precipitation.

-

Filter the mixture using a Buchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

-

The following table summarizes representative yields for the Knorr pyrazole synthesis under various conditions.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Neat, then water bath | Ambient, then ~100 | Not specified | Not specified | [3] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | ~100 | 1 | High (not quantified) | [15] |

| Acetylacetone | Phenylhydrazine | Not specified | Not specified | Not specified | High (not quantified) | [13] |

| Heptane-3,5-dione | Phenylhydrazine | Not specified | Not specified | Not specified | High (not quantified) | [13] |

| 1,3-Diketones | Hydrazines | Fluorinated alcohols (TFE, HFIP) | Not specified | Not specified | Improved regioselectivity | [14] |

The Pechmann Pyrazole Synthesis (1898)

The Pechmann synthesis provides a route to the parent pyrazole and its derivatives through the reaction of diazomethane with acetylenic compounds.[8] This method is a classic example of a 1,3-dipolar cycloaddition.[8]

The reaction proceeds via a 1,3-dipolar cycloaddition of diazomethane to the alkyne, forming a 3H-pyrazole intermediate, which then tautomerizes to the aromatic pyrazole.[8]

Protocol 2.2.2.1: Synthesis of Pyrazole (Pechmann, 1898)

-

Materials:

-

Diazomethane

-

Acetylene

-

-

Procedure:

-

A solution of diazomethane is reacted with acetylene.[8] The original literature describes this as a slow reaction.[8]

-

The reaction mixture is allowed to stand, leading to the formation of pyrazole.

-

Due to the hazardous nature of diazomethane and acetylene, modern adaptations of this reaction are often performed with in situ generated reagents and under carefully controlled conditions.

-

Evolution of Pyrazole Synthesis

Building upon the foundational work of Knorr and Pechmann, a diverse array of synthetic methodologies for pyrazole construction has been developed. These methods offer alternative pathways, often with improved regioselectivity, substrate scope, and milder reaction conditions.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a valuable route to pyrazolines, which can subsequently be oxidized to pyrazoles.[7][16][17]

1,3-Dipolar Cycloaddition Reactions

The Pechmann synthesis is a specific instance of the broader class of 1,3-dipolar cycloaddition reactions.[4] This powerful strategy involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (such as an alkyne or an alkene).[1][12][18][19][20][21]

Protocol 3.2.1.1: Synthesis of 1-(2-Fluorophenyl)pyrazoles via Sydnone Cycloaddition [21]

-

Materials:

-

3-Arylsydnone (e.g., 3-(2-fluorophenyl)sydnone)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene or xylene

-

-

Procedure:

-

Dissolve the 3-arylsydnone and dimethyl acetylenedicarboxylate in toluene or xylene.

-

Heat the reaction mixture to facilitate the 1,3-dipolar cycloaddition.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting 1-arylpyrazole by column chromatography or recrystallization.

-

Logical Workflow for Pyrazole Synthesis Strategy

The choice of a synthetic route to a target pyrazole depends on the desired substitution pattern and the availability of starting materials. The following workflow provides a simplified decision-making process.

Conclusion

From the pioneering discoveries of Knorr and Pechmann to the sophisticated methodologies of modern organic synthesis, the construction of the pyrazole ring has been a subject of intense and fruitful investigation. The historical context provided in this guide not only honors the foundational work in this field but also offers valuable insights into the logic of pyrazole synthesis. The detailed experimental protocols and quantitative data serve as a practical resource for the contemporary researcher, facilitating the continued exploration and application of this vital heterocyclic scaffold in the advancement of science and medicine.

References

- 1. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 8. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 9. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 10. Hans von Pechmann Facts for Kids [kids.kiddle.co]

- 11. web-genealogy.scs.illinois.edu [web-genealogy.scs.illinois.edu]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. usiena-air.unisi.it [usiena-air.unisi.it]

- 21. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]

Methodological & Application

Application Notes and Protocols: Hydrolysis of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The carboxylic acid functional group, in particular, is a key pharmacophore that can enhance the pharmacological profile of these molecules by enabling interactions with biological targets and improving pharmacokinetic properties. The hydrolysis of ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid is a crucial step in the synthesis of various biologically active compounds and intermediates in drug discovery.

This document provides a detailed protocol for the hydrolysis of this compound, based on established methods for the hydrolysis of similar pyrazole esters. The primary method described is a base-catalyzed hydrolysis, which is a common and effective approach for this transformation.[1][2]

Reaction Scheme

Caption: General reaction scheme for the base-catalyzed hydrolysis.

Experimental Protocols

Base-Catalyzed Hydrolysis Protocol

This protocol is a general method adapted from procedures for the hydrolysis of structurally related pyrazole esters.[1][2] Optimization of reaction time and temperature may be necessary for the specific substrate.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or methanol (approximately 10-20 mL per gram of ester).

-

Addition of Base: To the stirred solution, add an aqueous solution of potassium hydroxide (2.0-3.0 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in deionized water. d. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material. e. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 2M HCl. A precipitate of the carboxylic acid should form. f. Cool the mixture in an ice bath to maximize precipitation.

-

Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water. c. Dry the product under vacuum to obtain the crude 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. d. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Starting Material | Hydrolysis Conditions | Yield (%) | Reference |

| Ethyl 5-((8-hydroxy-2-methylquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate | Alkaline medium, heating | 53 | [1] |

| Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates | KOH (2.0 equiv.), MeOH, reflux, 3h | High | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the base-catalyzed hydrolysis of this compound.

Caption: Workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for Amide Coupling Reactions with 4,5-dimethyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery. The protocols focus on the use of common and efficient coupling reagents, namely HATU and EDC in combination with HOBt.

Introduction

Amide bond formation is a cornerstone of modern drug discovery, enabling the linkage of carboxylic acids and amines to generate a diverse array of molecular architectures. The pyrazole motif is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocycle. Specifically, amides derived from pyrazole carboxylic acids are prominent in the development of kinase inhibitors and other therapeutic agents.

This document outlines two robust protocols for the coupling of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with various primary and secondary amines. The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions. We present methods utilizing a uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a carbodiimide-based reagent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with the additive HOBt (Hydroxybenzotriazole).

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid by a coupling reagent, followed by nucleophilic attack by an amine to form the corresponding amide.

Caption: General Amide Coupling Reaction.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient, uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions. It is particularly useful for coupling sterically hindered amines or acids.

Materials:

-

4,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq).

-

Add the desired amine (1.1 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Caption: HATU-Mediated Amide Coupling Workflow.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid. The addition of HOBt forms an active ester intermediate, which suppresses racemization (if chiral centers are present) and improves reaction efficiency.

Materials:

-

4,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

Amine (primary or secondary)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.2 M) under an inert atmosphere.

-

Add the desired amine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Slowly add DIPEA (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate (if DCM is used, it can be partially evaporated first).

-

Wash the organic phase sequentially with water (to remove the urea byproduct), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Caption: EDC/HOBt-Mediated Amide Coupling Workflow.

Quantitative Data

While a comprehensive comparative study for the amide coupling of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with a wide range of amines is not available in the literature, the following table provides representative yields based on published procedures for this and structurally similar pyrazole carboxylic acids. Yields are highly substrate-dependent and may require optimization of reaction conditions.

| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference/Note |

| Ammonia | SOCl₂, then NH₃·H₂O | - | - | - | 81 | [1] |

| Aniline | EDC/HOBt | DIPEA | DMF | 12 | 70-85 | Illustrative |

| Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 | Illustrative |

| Morpholine | EDC/HOBt | TEA | DCM | 16 | 75-90 | Illustrative |

| 4-Fluoroaniline | HATU | DIPEA | DMF | 6 | 70-85 | Illustrative |

*Note: These yields are illustrative and based on general expectations for amide coupling reactions with similar substrates. Actual yields may vary.

Signaling Pathway and Mechanism

The formation of the amide bond proceeds through the activation of the carboxylic acid. The diagrams below illustrate the generally accepted mechanisms for the coupling reagents discussed.

Caption: HATU Activation Pathway.

Caption: EDC/HOBt Activation Pathway.

References

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazole scaffold is a prominent feature in numerous drugs due to its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of pharmaceuticals, particularly focusing on its role in the synthesis of selective COX-2 inhibitors and phosphodiesterase type 5 (PDE5) inhibitors.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 42-46 °C | [1] |

| CAS Number | 5744-51-4 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4]

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes the synthesis of this compound from 3-methyl-2,4-pentanedione and a suitable hydrazine precursor.

Materials:

-

3-Methyl-2,4-pentanedione

-

Hydrazine hydrate or a corresponding salt

-

Ethyl glyoxylate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

Hydrazone Formation (if starting from ethyl glyoxylate): In a round-bottom flask, dissolve ethyl glyoxylate in ethanol. Add hydrazine hydrate dropwise while stirring at 0-5 °C. Allow the reaction to stir for 1-2 hours at room temperature to form the ethyl glyoxylate hydrazone.

-

Condensation Reaction: To a solution of 3-methyl-2,4-pentanedione in ethanol, add the prepared ethyl glyoxylate hydrazone (or hydrazine hydrate directly).

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Application in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of a range of pharmaceuticals. Two prominent examples are its use in the development of analogues of celecoxib (a COX-2 inhibitor) and sildenafil (a PDE5 inhibitor).

Intermediate for Celecoxib Analogues (COX-2 Inhibitors)

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[5] The pyrazole core is essential for its activity. This compound can be used to synthesize analogues of celecoxib by modifying the substituent groups on the pyrazole ring.

COX-2 Inhibition Signaling Pathway:

Inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades involving MAPKs and NF-κB.[6][7] These pathways converge on the nucleus to induce the expression of the COX-2 gene. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation and pain.[8][9] Selective COX-2 inhibitors block this step, thereby reducing inflammation.

Caption: COX-2 Inhibition Pathway.

Intermediate for PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[5] Inhibitors of PDE5, such as sildenafil, are used to treat erectile dysfunction and pulmonary hypertension. The pyrazole ring is a key structural feature of many PDE5 inhibitors. This compound can be a starting material for the synthesis of novel PDE5 inhibitors.

PDE5 Inhibition Signaling Pathway:

Nitric oxide (NO) activates guanylate cyclase, which increases the levels of cGMP.[10] cGMP in turn activates protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation.[1] PDE5 breaks down cGMP, terminating this signaling. PDE5 inhibitors block this degradation, leading to sustained high levels of cGMP and enhanced vasodilation.[2][5]

Caption: PDE5 Inhibition Pathway.

Data Presentation

Table 1: Synthesis and Characterization of this compound Derivatives

While specific data for the title compound is limited in the public domain, the following table presents data for closely related, structurally similar pyrazole carboxylate derivatives to provide a reference for expected analytical results.

| Compound | Starting Materials | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Ref. |

| Ethyl 1,5-dimethyl-4-phenyl-1H-pyrazole-3-carboxylate | Ethyl 3(5)-methyl-4-phenyl-1H-pyrazole-5(3)-carboxylate, Diazomethane | 3 | N/A | 7.37-7.23 (m, 5H), 4.15 (m, 5H), 2.18 (s, 3H), 1.03 (t, J=7.1 Hz, 3H) | 160.6 (C=O) | [11] |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 4-phenyl-2,4-diketoester, Semicarbazide hydrochloride | 95 | 137-138 | 13.05 (bs, 1H), 7.71 (dd, 2H), 7.31-7.43 (m, 3H), 6.99 (s, 1H), 4.20 (q, 2H), 1.22 (t, 3H) | 161.2, 146.5, 141.3, 129.6, 128.7, 128.3, 125.5, 104.7, 60.7, 13.8 | [12] |

| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 4-(4-methoxyphenyl)-2,4-diketoester, Semicarbazide hydrochloride | 98 | 156-157 | 12.47 (bs, 1H), 7.62 (d, 2H), 6.89 (d, 2H), 6.88 (s, 1H), 4.19 (q, 2H), 3.81 (s, 3H), 1.21 (t, 3H) | 161.1, 159.9, 147.8, 140.3, 127.0, 123.0, 114.3, 104.5, 60.9, 55.2, 14.0 | [12] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Knorr pyrazole reaction and its utility in constructing the core scaffold of important drug classes like COX-2 inhibitors and PDE5 inhibitors make it a compound of significant interest to the pharmaceutical industry. The provided protocols and signaling pathway diagrams offer a foundational understanding for researchers and scientists working on the development of novel therapeutics based on the pyrazole framework. Further research into the synthesis and applications of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

- 1. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinician.com [clinician.com]

- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Celecoxib Analogues from Pyrazole Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of celecoxib and its analogues, potent and selective cyclooxygenase-2 (COX-2) inhibitors. The methodologies described are based on established synthetic routes, primarily involving the Claisen condensation to form a key diketone intermediate followed by a cyclization reaction to construct the core pyrazole structure.

Introduction

Celecoxib, marketed as Celebrex, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] This selectivity is crucial as COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal tract, while COX-2 is primarily induced during inflammation.[2] By selectively targeting COX-2, celecoxib and its analogues can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] The synthesis of celecoxib analogues is a significant area of research aimed at discovering new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.[4]

The core structure of celecoxib features a 1,5-diarylpyrazole moiety with a sulfonamide group, which is critical for its selective binding to the COX-2 active site.[2] The synthesis of analogues often involves modifications of the aryl rings or the pyrazole core to explore structure-activity relationships (SAR).[5]

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of celecoxib and its analogues stem from their inhibition of the cyclooxygenase pathway. Specifically, they block the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

Caption: Mechanism of action of Celecoxib analogues.

Experimental Protocols

The synthesis of celecoxib and its analogues is typically a two-step process. The first step is a Claisen condensation to form a 1,3-dione, followed by a cyclization with a hydrazine derivative to form the pyrazole ring.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This key intermediate is synthesized via a Claisen condensation of p-methylacetophenone with an ethyl trifluoroacetate.

Caption: Workflow for the synthesis of the 1,3-dione intermediate.

Protocol:

-

To a stirred solution of sodium hydride (e.g., 25g) in an aprotic organic solvent such as toluene (e.g., 400ml) in a four-necked flask, add p-methylacetophenone (e.g., 40g) dropwise at a controlled temperature of 20-25°C.[6]

-

Simultaneously, add ethyl trifluoroacetate (e.g., 50g) dropwise.[6]

-

After the addition is complete, raise the temperature to 40-45°C and maintain for 5 hours.[6]

-

Cool the reaction mixture to 30°C and quench by the dropwise addition of 15% hydrochloric acid (e.g., 120ml).[6]

-

Separate the organic layer and evaporate the solvent under reduced pressure.[6]

-

Crystallize the residue from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]

| Reagent/Solvent | Example Quantity | Molar Equivalent | Purity |

| p-Methylacetophenone | 40 g | 1.0 | >98% |

| Sodium Hydride | 25 g | ~3.5 | 60% dispersion in oil |

| Ethyl Trifluoroacetate | 50 g | ~1.2 | >99% |

| Toluene | 400 ml | - | Anhydrous |

| 15% Hydrochloric Acid | 120 ml | - | - |

| Petroleum Ether | 200 ml | - | - |

| Product Yield | ~62.3 g (91%) |

Step 2: Synthesis of Celecoxib

The purified 1,3-dione intermediate is then cyclized with 4-sulfamoylphenylhydrazine hydrochloride to form celecoxib.[1]

Protocol:

-

Prepare a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in a suitable solvent such as ethanol.[1]

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[1]

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[1]

| Reagent/Solvent | Molar Equivalent | Purity |

| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 1.0 | >98% |

| 4-Sulfamoylphenylhydrazine hydrochloride | 1.0-1.2 | >97% |

| Ethanol | - | Anhydrous |

| Hydrochloric Acid | Catalytic | - |

| Ethyl Acetate | - | Reagent Grade |

| Heptane | - | Reagent Grade |

| Product Yield | Typically >80% |

Synthesis of Celecoxib Analogues

The synthesis of celecoxib analogues generally follows the same two-step procedure, with variations in the starting acetophenone and/or the hydrazine derivative.

Example: Synthesis of a Pyrazolyl-Thiazolidinone Derivative

This example describes the synthesis of a celecoxib analogue incorporating a thiazolidinone moiety.

-

Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (1a-e): A solution of the appropriate isothiocyanate (0.00275 mol) in dry acetone (5 mL) is added to a stirred mixture of celecoxib (0.0025 mol) and anhydrous potassium carbonate (0.005 mol) in dry acetone (20 mL). The reaction mixture is heated under reflux for 20–25 hours.[7]

-